2'-脱氧-2'-氟尿苷-5'-三磷酸

描述

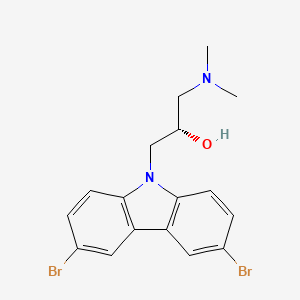

2’-Deoxy-2’-fluorouridine-5’-triphosphate is a novel nucleoside analogue with antiviral activity against RNA viruses, including influenza virus and HIV . It can be used as a precursor for the synthesis of modified monophosphate nucleosides, ribonucleosides, and phosphoramidites . It is an antiviral drug that inhibits viral DNA replication by inhibiting viral polymerase .

Synthesis Analysis

The synthesis of 2’-Deoxy-2’-fluorouridine-5’-triphosphate involves several steps. It was tested as a substrate in the E.coli RNA polymerase system using poly (dAT) as a template. It could replace UTP when Mn++ was utilized as a divalent cation instead of Mg++ .Molecular Structure Analysis

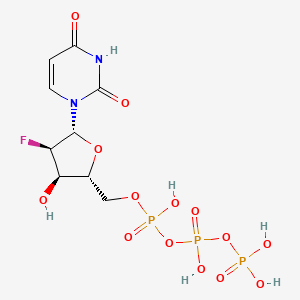

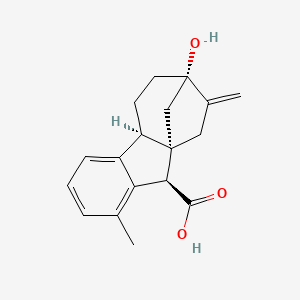

The molecular formula of 2’-Deoxy-2’-fluorouridine-5’-triphosphate is C9H14N2O14P3F . The exact structure may be viewed using Java or Javascript .Chemical Reactions Analysis

2’-Deoxy-2’-fluorouridine-5’-triphosphate acts as a substrate in the E.coli RNA polymerase system. It could replace UTP when Mn++ was utilized as a divalent cation instead of Mg++. The level of transcription with the fluoro analog was then 55% of that with UTP .Physical And Chemical Properties Analysis

The exact mass of 2’-Deoxy-2’-fluorouridine-5’-triphosphate is 485.96 g/mol (free acid) . It is a colorless to slightly yellow solution in water .科学研究应用

抑制乙型肝炎病毒RNA聚合酶

2'-脱氧-2'-氟尿苷-5'-三磷酸是乙型肝炎病毒(HCV)RNA依赖性RNA聚合酶(RdRp)的有效抑制剂。它在乙型肝炎病毒RNA复制过程中作为竞争性抑制剂和非必需链终止剂起作用(Murakami等,2007年),(Murakami et al., 2008)。

在乙型肝炎病毒治疗中的代谢活化

对2'-脱氧-2'-氟尿苷-5'-三磷酸在乙型肝炎病毒治疗中的代谢活化进行了表征,确定其作为抑制HCV RNA聚合酶的关键组分在体外(Ma et al., 2007)。

在DNA合成中的应用

2'-脱氧-2'-氟尿苷-5'-三磷酸已被用作DNA聚合酶的底物。它支持DNA的延伸,显示氟代嘧啶通过其三磷酸形式被合并到DNA中以展示其细胞静止作用(Tanaka等,1981年),(Tanaka et al., 1981)。

T7 RNA聚合酶的底物

已研究其作为T7 RNA聚合酶的底物,报道了其被合并到终止转录本中的Michaelis-Menten动力学参数(Aurup et al., 1992)。

抑制HCV复制体

2'-脱氧-2'-氟尿苷-5'-三磷酸是乙型肝炎病毒RNA复制体中NS5B聚合酶的有效抑制剂(Stuyver et al., 2004)。

在将抗肿瘤核苷酸合并到DNA中的作用

该化合物在将三氟胸苷和2′-脱氧-5-氟尿苷等抗肿瘤核苷酸合并到DNA中起着至关重要的作用,影响它们的抗肿瘤机制(Sakamoto et al., 2015)。

安全和危害

未来方向

属性

IUPAC Name |

[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FN2O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXHLIFQJYSIBK-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FN2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216965 | |

| Record name | 2'-Deoxy-2'-fluorouridine-5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2'-fluorouridine-5'-triphosphate | |

CAS RN |

66840-02-6 | |

| Record name | 2'-Deoxy-2'-fluorouridine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066840026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluorouridine-5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B1207499.png)

![9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one](/img/structure/B1207518.png)

![2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B1207522.png)